molecular formula C11H15F3N2O2 B12346887 Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1883290-00-3

Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12346887
CAS No.: 1883290-00-3
M. Wt: 264.24 g/mol
InChI Key: BSSVYGVTMVAKDJ-UHFFFAOYSA-N
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Description

Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that belongs to the class of esters It features a pyrazole ring substituted with a trifluoromethyl group and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the formation of the pyrazole ring followed by esterification. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl 3-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrazole ring, followed by esterification with ethyl 3-bromobutanoate. This method is advantageous due to its scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and thioesters.

Scientific Research Applications

Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[5-methyl-1H-pyrazol-1-yl]butanoate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1883290-00-3

Molecular Formula

C11H15F3N2O2

Molecular Weight

264.24 g/mol

IUPAC Name

ethyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-8(3)16-7(2)5-9(15-16)11(12,13)14/h5,8H,4,6H2,1-3H3

InChI Key

BSSVYGVTMVAKDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C(=CC(=N1)C(F)(F)F)C

Origin of Product

United States

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